molecular formula C19H28OSn B12514194 {3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane CAS No. 820250-77-9

{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane

Cat. No.: B12514194
CAS No.: 820250-77-9
M. Wt: 391.1 g/mol
InChI Key: MOEGRZHEXDHNNG-UHFFFAOYSA-N
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Description

{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane is an organotin compound characterized by the presence of a trimethylstannane group attached to a hept-1-en-2-yl chain, which is further substituted with a 4-methoxyphenyl ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve scaling up the Sonogashira coupling reaction with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trimethylstannane group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new organotin compounds with different functional groups.

Scientific Research Applications

{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of {3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane involves its interaction with various molecular targets and pathways. The trimethylstannane group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The ethynyl group can participate in π-π interactions and conjugation with other aromatic systems, enhancing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    {3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)silane: Similar structure but with a silicon atom instead of tin.

    {3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)germane: Similar structure but with a germanium atom instead of tin.

Uniqueness

{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties such as higher reactivity in certain substitution reactions and potential applications in materials science. The compound’s ability to undergo various chemical transformations makes it a versatile reagent in synthetic chemistry.

Properties

CAS No.

820250-77-9

Molecular Formula

C19H28OSn

Molecular Weight

391.1 g/mol

IUPAC Name

3-[2-(4-methoxyphenyl)ethynyl]hept-1-en-2-yl-trimethylstannane

InChI

InChI=1S/C16H19O.3CH3.Sn/c1-4-6-7-14(5-2)8-9-15-10-12-16(17-3)13-11-15;;;;/h10-14H,2,4,6-7H2,1,3H3;3*1H3;

InChI Key

MOEGRZHEXDHNNG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C#CC1=CC=C(C=C1)OC)C(=C)[Sn](C)(C)C

Origin of Product

United States

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